2-[5-(2,4-Dichlorophenyl)furan-2-yl]-4-(4-fluorophenyl)-5-methyl-1H-imidazole
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Overview
Description
2-[5-(2,4-Dichlorophenyl)furan-2-yl]-4-(4-fluorophenyl)-5-methyl-1H-imidazole is a synthetic organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a furan ring, an imidazole ring, and substituted phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2,4-Dichlorophenyl)furan-2-yl]-4-(4-fluorophenyl)-5-methyl-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Furan Ring: The furan ring can be synthesized via the cyclization of appropriate precursors, such as 2,4-dichlorophenyl acetic acid derivatives, under acidic or basic conditions.
Imidazole Ring Formation: The imidazole ring is often formed through the condensation of a 1,2-diketone with an amine, followed by cyclization.
Coupling Reactions: The final step involves coupling the furan and imidazole rings with the substituted phenyl groups using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dicarboxylic acid derivatives.
Reduction: Reduction reactions can target the imidazole ring, potentially converting it to a more saturated heterocyclic system.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are frequently used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Saturated imidazole derivatives.
Substitution: Various halogenated phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-[5-(2,4-Dichlorophenyl)furan-2-yl]-4-(4-fluorophenyl)-5-methyl-1H-imidazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, this compound has shown potential as an antimicrobial agent. Its ability to interact with biological macromolecules makes it a candidate for drug development, particularly in the treatment of bacterial and fungal infections.
Medicine
In medicine, the compound is being investigated for its potential therapeutic effects. Its structural features suggest it could be useful in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.
Mechanism of Action
The mechanism of action of 2-[5-(2,4-Dichlorophenyl)furan-2-yl]-4-(4-fluorophenyl)-5-methyl-1H-imidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial activity or modulation of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(2,4-Dichlorophenyl)furan-2-yl]-4-phenyl-5-methyl-1H-imidazole
- 2-[5-(2,4-Dichlorophenyl)furan-2-yl]-4-(4-chlorophenyl)-5-methyl-1H-imidazole
- 2-[5-(2,4-Dichlorophenyl)furan-2-yl]-4-(4-bromophenyl)-5-methyl-1H-imidazole
Uniqueness
The uniqueness of 2-[5-(2,4-Dichlorophenyl)furan-2-yl]-4-(4-fluorophenyl)-5-methyl-1H-imidazole lies in its specific substitution pattern. The presence of both dichlorophenyl and fluorophenyl groups, along with the furan and imidazole rings, provides a distinct set of chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-[5-(2,4-dichlorophenyl)furan-2-yl]-4-(4-fluorophenyl)-5-methyl-1H-imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2FN2O/c1-11-19(12-2-5-14(23)6-3-12)25-20(24-11)18-9-8-17(26-18)15-7-4-13(21)10-16(15)22/h2-10H,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSIRQACKXYTTMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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